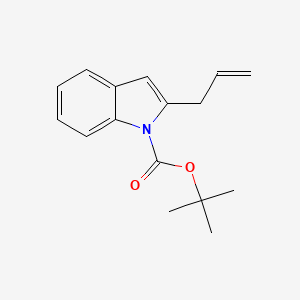![molecular formula C22H18N4S B12626996 9-Ethyl-N-[6-(thiophen-3-YL)pyrimidin-4-YL]-9H-carbazol-3-amine CAS No. 920527-89-5](/img/structure/B12626996.png)
9-Ethyl-N-[6-(thiophen-3-YL)pyrimidin-4-YL]-9H-carbazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Ethyl-N-[6-(thiophen-3-YL)pyrimidin-4-YL]-9H-carbazol-3-amine is a complex organic compound that features a combination of carbazole, pyrimidine, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-N-[6-(thiophen-3-YL)pyrimidin-4-YL]-9H-carbazol-3-amine typically involves multi-step organic reactions. One common method includes the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide to form 4-substituted-6-thiophenopyrimidines . These intermediates are then reacted with various reagents to introduce the carbazole moiety and the ethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-Ethyl-N-[6-(thiophen-3-YL)pyrimidin-4-YL]-9H-carbazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
9-Ethyl-N-[6-(thiophen-3-YL)pyrimidin-4-YL]-9H-carbazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor and its role in signal transduction pathways.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 9-Ethyl-N-[6-(thiophen-3-YL)pyrimidin-4-YL]-9H-carbazol-3-amine involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the modulation of various biological processes, including cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tiquizium Bromide: Another thiophene-containing compound used as an antispasmodic.
Dorzolamide: A thiophene derivative used in the treatment of glaucoma.
Uniqueness
What sets 9-Ethyl-N-[6-(thiophen-3-YL)pyrimidin-4-YL]-9H-carbazol-3-amine apart is its unique combination of carbazole, pyrimidine, and thiophene moieties. This structural complexity allows it to interact with multiple biological targets, making it a versatile compound for various applications.
Properties
CAS No. |
920527-89-5 |
|---|---|
Molecular Formula |
C22H18N4S |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
9-ethyl-N-(6-thiophen-3-ylpyrimidin-4-yl)carbazol-3-amine |
InChI |
InChI=1S/C22H18N4S/c1-2-26-20-6-4-3-5-17(20)18-11-16(7-8-21(18)26)25-22-12-19(23-14-24-22)15-9-10-27-13-15/h3-14H,2H2,1H3,(H,23,24,25) |
InChI Key |
WENKFMNXTJPSJO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC3=NC=NC(=C3)C4=CSC=C4)C5=CC=CC=C51 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,4-Dichloro-N-[2-(3-methylthiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B12626924.png)
![5-Acetyl-4-butyl-3-[(4-fluorophenyl)sulfanyl]-1-phenylpyridin-2(1H)-one](/img/structure/B12626938.png)
![N~4~-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B12626957.png)


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[2-(trimethylsilyl)ethynyl]-, methyl ester](/img/structure/B12626971.png)

![(Furan-2-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12626983.png)




